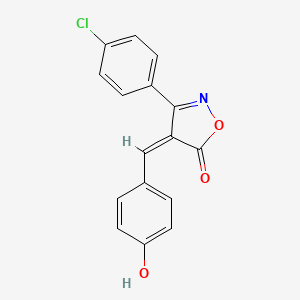
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, also known as BRD7389, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide works by binding to the acetyl-lysine recognition pocket of BET proteins, preventing them from binding to acetylated histones. This results in the downregulation of oncogene expression, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells, including those derived from leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis in cancer cells, while sparing normal cells. Additionally, this compound has been shown to inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not be dependent on BET proteins for their growth.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, research is needed to identify biomarkers that can predict which patients are most likely to benefit from treatment with this compound.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential use in cancer research. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are involved in the transcriptional regulation of oncogenes.
Propiedades
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDMTKAWHSZNA-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)
![4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823318.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)



![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)


![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
